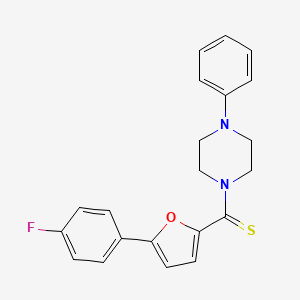
(5-(4-Fluorophenyl)furan-2-yl)(4-phenylpiperazin-1-yl)methanethione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-(4-Fluorophenyl)furan-2-yl)(4-phenylpiperazin-1-yl)methanethione is a complex organic compound that has garnered interest in various fields of scientific research This compound features a furan ring substituted with a 4-fluorophenyl group and a methanethione group linked to a phenylpiperazine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-(4-Fluorophenyl)furan-2-yl)(4-phenylpiperazin-1-yl)methanethione typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Furan Ring: The furan ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound undergoes cyclization in the presence of an acid catalyst.
Introduction of the 4-Fluorophenyl Group: The furan ring is then subjected to a Friedel-Crafts acylation reaction with 4-fluorobenzoyl chloride in the presence of a Lewis acid such as aluminum chloride.
Formation of the Phenylpiperazine Moiety: The phenylpiperazine group is synthesized separately, often starting from piperazine and benzyl chloride, followed by further functionalization.
Coupling Reaction: The final step involves coupling the furan derivative with the phenylpiperazine derivative using a suitable coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, catalyst), and employing continuous flow techniques to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,5-dione derivatives.
Reduction: Reduction reactions can target the methanethione group, converting it to a methylene group.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Methane derivatives.
Substitution: Various halogenated derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
Chemistry
In chemistry, (5-(4-Fluorophenyl)furan-2-yl)(4-phenylpiperazin-1-yl)methanethione is used as a building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions makes it valuable for creating libraries of compounds for screening in drug discovery.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly as a scaffold for designing drugs targeting neurological disorders. Its structure suggests it could interact with neurotransmitter receptors or enzymes involved in neurological pathways.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific electronic or photonic properties, given its aromatic and heterocyclic components.
Mécanisme D'action
The mechanism by which (5-(4-Fluorophenyl)furan-2-yl)(4-phenylpiperazin-1-yl)methanethione exerts its effects depends on its target. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and thus inhibiting the enzyme’s activity. The molecular targets could include neurotransmitter receptors or enzymes involved in signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (5-(4-Fluorophenyl)furan-2-yl)(4-methylpiperazin-1-yl)methanethione
- (5-(4-Fluorophenyl)furan-2-yl)(4-chlorophenylpiperazin-1-yl)methanethione
Uniqueness
Compared to similar compounds, (5-(4-Fluorophenyl)furan-2-yl)(4-phenylpiperazin-1-yl)methanethione may exhibit unique binding affinities and selectivities due to the specific positioning of the fluorine atom and the phenyl groups. These structural differences can significantly influence the compound’s pharmacokinetic and pharmacodynamic properties, making it a unique candidate for specific therapeutic applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propriétés
IUPAC Name |
[5-(4-fluorophenyl)furan-2-yl]-(4-phenylpiperazin-1-yl)methanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2OS/c22-17-8-6-16(7-9-17)19-10-11-20(25-19)21(26)24-14-12-23(13-15-24)18-4-2-1-3-5-18/h1-11H,12-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGFIQKVPKGAFGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=S)C3=CC=C(O3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(2-chlorophenyl)methyl]-3-[4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl]propanamide](/img/structure/B2699345.png)
![N-[(4-pyrazol-1-ylphenyl)methyl]prop-2-enamide](/img/structure/B2699348.png)
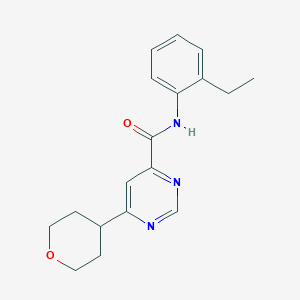
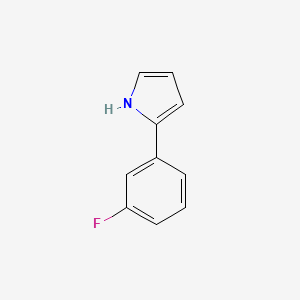
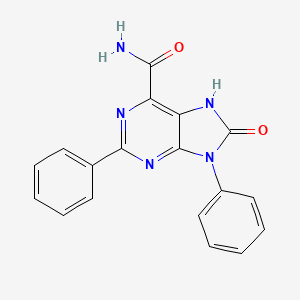
![1-(2-fluorophenyl)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B2699354.png)
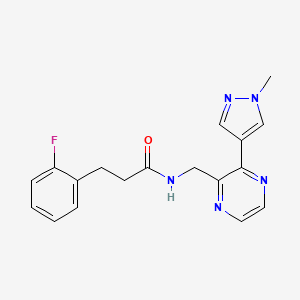
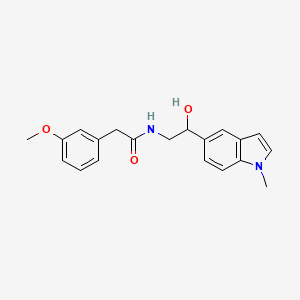
![N-(3,4-dichlorophenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2699359.png)
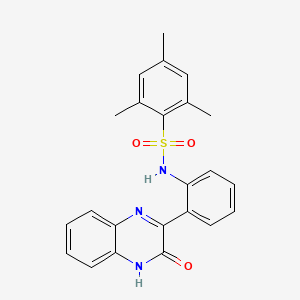
![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-ethoxybenzamide](/img/structure/B2699362.png)
![N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(4-methylphenyl)ethanediamide](/img/structure/B2699364.png)
![3-{4-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}-6-(thiophen-2-yl)pyridazine](/img/structure/B2699366.png)

